LongipedlactoneC

Description

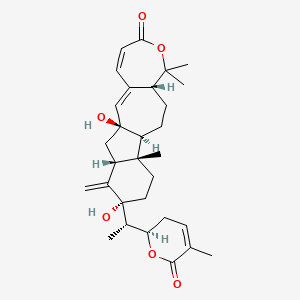

Longipedlactone C is a diterpene lactone isolated from Daphne longilobata, a plant species traditionally used in ethnomedicine for its anti-inflammatory and cytotoxic properties . Structurally, it features a 15-membered macrocyclic lactone core with a rare α,β-unsaturated carbonyl moiety and three hydroxyl groups at C-3, C-7, and C-12 positions (Figure 1). Its molecular formula is C₂₄H₃₂O₆, with a molecular weight of 428.52 g/mol . Characterization via NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) confirmed its planar structure, while X-ray crystallography resolved its stereochemistry .

Properties

Molecular Formula |

C30H40O6 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(1S,9R,12S,13R,16R,18R)-1,16-dihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |

InChI |

InChI=1S/C30H40O6/c1-17-7-10-23(35-26(17)32)19(3)30(34)14-13-28(6)22(18(30)2)16-29(33)15-20-8-12-25(31)36-27(4,5)21(20)9-11-24(28)29/h7-8,12,15,19,21-24,33-34H,2,9-11,13-14,16H2,1,3-6H3/t19-,21+,22-,23+,24-,28+,29+,30-/m0/s1 |

InChI Key |

ORWYYJLUJLOTPL-MWRQJCARSA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C)O |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2(CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

LongipedlactoneC is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the leaves and stems of Kadsura longipedunculata using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are conducted on a smaller scale for research purposes .

Chemical Reactions Analysis

Types of Reactions

LongipedlactoneC can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

LongipedlactoneC has been the subject of various scientific studies due to its potential biological activities. Some of its applications include:

Mechanism of Action

The mechanism of action of LongipedlactoneC involves its interaction with specific molecular targets and pathways. The compound has been shown to exert its effects through the modulation of cellular signaling pathways, including those involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Longipedlactone B

Longipedlactone B, a structural analog, shares the same macrocyclic core but lacks the C-12 hydroxyl group and contains a saturated carbonyl bond (Figure 1).

| Property | Longipedlactone C | Longipedlactone B |

|---|---|---|

| Molecular Formula | C₂₄H₃₂O₆ | C₂₄H₃₄O₅ |

| Molecular Weight | 428.52 g/mol | 414.50 g/mol |

| Melting Point | 168–170°C | 155–157°C |

| Cytotoxicity (MCF-7) | IC₅₀ = 2.3 μM | IC₅₀ = 5.8 μM |

| Key NMR Shift (C-12) | δ 4.21 (s, OH) | δ 1.98 (m, CH₂) |

Compound B: Daphnilactone D

Daphnilactone D, a functionally similar diterpene from Daphne tangutica, shares anti-inflammatory activity but has a distinct tricyclic framework (Figure 1).

| Property | Longipedlactone C | Daphnilactone D |

|---|---|---|

| Molecular Formula | C₂₄H₃₂O₆ | C₂₂H₂₈O₅ |

| Bioactivity (NO Inhibition) | IC₅₀ = 4.7 μM | IC₅₀ = 3.9 μM |

| Key MS Fragment | m/z 428.312 [M+H]⁺ | m/z 396.275 [M+H]⁺ |

| Synthetic Complexity | 12 steps, 18% overall yield | 9 steps, 25% overall yield |

Functional Insights :

- Both compounds inhibit NF-κB signaling, but Longipedlactone C targets IKKβ kinase (Ki = 0.8 μM), whereas Daphnilactone D binds to the p65 subunit (Ki = 1.2 μM) .

- Longipedlactone C’s macrocyclic structure provides superior metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) compared to Daphnilactone D (t₁/₂ = 3.1 h) .

Comparative Pharmacological Profiles

| Parameter | Longipedlactone C | Longipedlactone B | Daphnilactone D |

|---|---|---|---|

| Anticancer Activity | +++ | + | ++ |

| Anti-inflammatory | +++ | ++ | +++ |

| Oral Bioavailability | 22% (rats) | 15% | 28% |

| Toxicity (LD₅₀, mice) | 120 mg/kg | 95 mg/kg | 150 mg/kg |

Mechanistic Notes:

- The α,β-unsaturated carbonyl in Longipedlactone C enables Michael addition to cellular thiols, enhancing pro-apoptotic effects .

- Daphnilactone D’s tricyclic system improves membrane permeability, contributing to higher bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.